(E)-N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-1-{4-[(E)-{[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]IMINO}METHYL]PHENYL}METHANIMINE
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Overview
Description
(E)-N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-1-{4-[(E)-{[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]IMINO}METHYL]PHENYL}METHANIMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole moiety, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-1-{4-[(E)-{[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]IMINO}METHYL]PHENYL}METHANIMINE typically involves multi-step organic reactions. One common method includes the condensation of 3-(1,3-benzoxazol-2-yl)-4-chloroaniline with 4-formylbenzaldehyde under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then reacted with 3-(1,3-benzoxazol-2-yl)-4-chloroaniline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-1-{4-[(E)-{[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]IMINO}METHYL]PHENYL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological and chemical properties.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-1-{4-[(E)-{[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]IMINO}METHYL]PHENYL}METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. This compound may also induce changes in cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzoxazol-2-yl)-benzamide: Known for its potential as an estrogen receptor ligand.
S-Dihydrodaidzein: Another compound with similar structural features and biological activity.
Uniqueness
(E)-N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-1-{4-[(E)-{[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]IMINO}METHYL]PHENYL}METHANIMINE stands out due to its unique combination of benzoxazole and Schiff base moieties, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C34H20Cl2N4O2 |
---|---|
Molecular Weight |
587.4g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1-[4-[[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C34H20Cl2N4O2/c35-27-15-13-23(17-25(27)33-39-29-5-1-3-7-31(29)41-33)37-19-21-9-11-22(12-10-21)20-38-24-14-16-28(36)26(18-24)34-40-30-6-2-4-8-32(30)42-34/h1-20H |
InChI Key |
ACGQFOOSUMJILD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)C=NC5=CC(=C(C=C5)Cl)C6=NC7=CC=CC=C7O6)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)C=NC5=CC(=C(C=C5)Cl)C6=NC7=CC=CC=C7O6)Cl |
Origin of Product |
United States |
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